2,2-diphenyl-N,N-di(prop-2-en-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenyl-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-3-15-21(16-4-2)20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14,19H,1-2,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDBCGKYDVBPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251156 | |
| Record name | α-Phenyl-N,N-di-2-propen-1-ylbenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2877-31-8 | |
| Record name | α-Phenyl-N,N-di-2-propen-1-ylbenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2877-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Phenyl-N,N-di-2-propen-1-ylbenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Diphenyl N,n Di Prop 2 En 1 Yl Acetamide
Established Amide Bond Formation Strategies Relevant to 2,2-Diphenyl-N,N-di(prop-2-en-1-yl)acetamide
The synthesis of this compound hinges on the formation of an amide bond between a diphenylacetic acid moiety and a diallylamine (B93489) moiety. The most common strategies involve either a two-step process via an activated carboxylic acid derivative or a one-pot direct coupling reaction. researchgate.net
Amidification via Acid Chlorides or Anhydrides with Diallylamine
One of the most traditional and reliable methods for amide bond synthesis involves the activation of a carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride. researchgate.net In this approach, 2,2-diphenylacetic acid is first converted to 2,2-diphenylacetyl chloride. This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂), oxalyl chloride, phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). youtube.comlibretexts.org The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. libretexts.org
Once the highly reactive 2,2-diphenylacetyl chloride intermediate is formed, it is subsequently reacted with diallylamine. nih.gov The nucleophilic nitrogen atom of diallylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired N,N-diallyl-2,2-diphenylacetamide and releasing hydrogen chloride as a byproduct. Typically, a base (such as pyridine (B92270) or triethylamine) is added to the reaction mixture to neutralize the HCl formed.
Direct Coupling Reactions of Diphenylacetic Acid Precursors
Direct amidation methods, which form the amide bond in a single step from the carboxylic acid and amine, are highly attractive due to their atom economy and procedural simplicity. nih.gov These reactions require the use of a stoichiometric amount of a coupling reagent to activate the carboxylic acid in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the reaction by forming a highly reactive O-acylisourea intermediate. youtube.comrsc.org This intermediate is then susceptible to nucleophilic attack by the amine.
The direct coupling of diphenylacetic acid with diallylamine would proceed by mixing the acid, the amine, and the coupling reagent in a suitable solvent. While effective, a major drawback of these methods is the generation of stoichiometric amounts of byproducts (e.g., dicyclohexylurea in the case of DCC), which can complicate the purification of the final product. nih.gov
Transition Metal-Catalyzed Amidation Approaches
In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for direct amide bond formation, offering high efficiency and sustainability. nih.govrsc.org These methods avoid the need for stoichiometric activating agents and often proceed with water as the only byproduct. nih.gov Various metal catalysts, including those based on zirconium, titanium, and nickel, have been shown to be effective for the direct amidation of carboxylic acids. sci-hub.se
For instance, catalysts like zirconium tetrachloride (ZrCl₄) and tetrakis(isopropoxy)titanium (Ti(OiPr)₄) have been successfully employed in the amidation of phenylacetic acid, a structural analog of diphenylacetic acid. sci-hub.se Nickel(II) chloride (NiCl₂) has also been identified as an efficient and eco-friendly catalyst for the direct amidation of phenylacetic acid derivatives with various amines. nih.gov These catalytic systems typically require elevated temperatures to overcome the formation of the unreactive ammonium (B1175870) carboxylate salt that forms between the acid and amine. nih.gov The proposed mechanism for zirconium-catalyzed reactions involves the activation of the carboxylic acid through coordination with the metal center, making the carbonyl group more susceptible to nucleophilic attack by the amine. sci-hub.se
Optimization of Reaction Parameters and Conditions
The success and efficiency of synthesizing this compound are critically dependent on the careful control and optimization of various reaction parameters.
Solvent Effects and Reaction Temperature Control
The choice of solvent plays a crucial role in amidation reactions. nih.gov In the context of transition metal-catalyzed direct amidation, studies on phenylacetic acid have shown that non-polar solvents often provide superior results. For NiCl₂-catalyzed reactions, toluene (B28343) was found to be the optimal solvent, yielding excellent product conversion, whereas polar solvents such as DMF, DMSO, and THF were sluggish. nih.gov Similarly, for reactions involving acyl chlorides, the solvent can influence the reaction pathway. For example, in certain systems, dioxane has been shown to be an effective solvent for amidation. nih.gov
Reaction temperature is another critical parameter. Direct amidation reactions often require elevated temperatures (e.g., 110°C or higher) to drive the reaction forward by removing the water byproduct and overcoming the activation energy barrier. nih.gov However, excessively high temperatures can lead to side reactions and degradation of the product. Therefore, careful temperature control is essential to maximize yield and purity.
| Solvent | Catalyst System | Relative Yield/Conversion | Reference |
|---|---|---|---|
| Toluene | NiCl₂ | Excellent (99.2%) | nih.gov |
| DCM | NiCl₂ | Sluggish | nih.gov |
| DMF | NiCl₂ | Sluggish | nih.gov |
| THF | NiCl₂ | Sluggish | nih.gov |
| Dioxane | LiHMDS (from acid chloride) | Good (63%) | nih.gov |
Catalyst Screening and Loading
In catalyzed reactions, the selection of the most effective catalyst and its optimal loading are paramount for achieving high efficiency. Catalyst screening is a common prerequisite in developing synthetic methods. For the transition metal-catalyzed amidation of diphenylacetic acid, a screening of various catalysts would be necessary to identify the most active species. Literature on related amidations suggests that a range of transition-metal chlorides and alkoxides could be suitable candidates. sci-hub.se
For example, a comparison between ZrCl₄ and Ti(OiPr)₄ for the amidation of various acids and amines found Ti(OiPr)₄ to be a highly suitable candidate due to its low cost and ready availability. sci-hub.se The catalyst loading also needs to be optimized. While a higher catalyst loading might increase the reaction rate, it also increases cost and can lead to more complex purification. For the NiCl₂-catalyzed amidation of phenylacetic acid, a catalyst loading of 10 mol% was found to be effective. nih.gov This catalyst could also be recycled up to three times without a significant loss of activity, highlighting the potential for a more sustainable process. nih.gov
| Catalyst | Typical Loading (mol%) | Key Advantages | Reference |
|---|---|---|---|
| NiCl₂ | 10 | Eco-friendly, efficient, recyclable | nih.gov |
| ZrCl₄ | 10 | Effective for less active substrates at higher temperatures | sci-hub.se |
| Ti(OiPr)₄ | 20 | Readily available, low price | sci-hub.se |
Advanced Spectroscopic and Structural Elucidation Techniques for 2,2 Diphenyl N,n Di Prop 2 En 1 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Confirmation
No experimental or predicted ¹H NMR or ¹³C NMR data for 2,2-diphenyl-N,N-di(prop-2-en-1-yl)acetamide could be located.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Information regarding 2D NMR studies (COSY, HMQC, HMBC, NOESY) on this compound is not available in the surveyed literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
No published IR or Raman spectra, nor any discussion of the vibrational modes for this compound, were found.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
There is no available HRMS data to confirm the exact mass and elemental composition of this compound.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights
No tandem mass spectrometry studies have been published that would provide insight into the fragmentation pathways and detailed structural features of this compound.
X-ray Crystallography for Solid-State Molecular Architecture Determination
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
The analysis would yield crucial crystallographic parameters, which would be presented in a standardized format, as illustrated in the hypothetical data table below. This data provides a detailed snapshot of the molecule's solid-state conformation and the symmetry of its arrangement within the crystal lattice. For instance, analysis of related diphenylacetamide structures has revealed how the two phenyl rings are oriented relative to each other and the acetamide (B32628) group, a key structural feature that would be precisely determined for the title compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
|---|---|
| Chemical Formula | C₂₂H₂₃NO |
| Formula Weight | 329.43 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume (V) | Data not available (ų) |
| Z (molecules per unit cell) | Data not available |
| Calculated Density (Dx) | Data not available (g/cm³) |
Following the determination of the crystal structure, Hirshfeld surface analysis would be employed to investigate the intermolecular interactions that govern the crystal packing. This computational method maps the electron distribution of a molecule within a crystal to visualize and quantify close contacts between neighboring molecules. The analysis generates a unique three-dimensional surface for the molecule, color-coded to highlight different types of interactions.
Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | Data not available |
| C···H / H···C | Data not available |
| O···H / H···O | Data not available |
| C···C | Data not available |
| N···H / H···N | Data not available |
Theoretical and Computational Investigations of 2,2 Diphenyl N,n Di Prop 2 En 1 Yl Acetamide
Application of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior
The integration of machine learning (ML) and artificial intelligence (AI) into theoretical and computational chemistry has marked a significant paradigm shift, enabling the prediction of molecular behavior with unprecedented speed and accuracy. research.googlescholasticahq.com These advanced computational tools offer a powerful alternative to traditional, resource-intensive laboratory experiments and quantum mechanical calculations. researchgate.net For complex molecules such as 2,2-diphenyl-N,N-di(prop-2-en-1-yl)acetamide, ML and AI models can be leveraged to forecast a wide array of chemical and biological properties, thereby accelerating research and development. nih.govchemrxiv.org
The core principle of applying ML to chemistry involves training algorithms on large datasets of known molecules and their corresponding properties. nih.gov The model learns to identify intricate patterns and relationships between a molecule's structure and its behavior. Once trained, the model can predict the properties of new, un-synthesized compounds like this compound based on its structural features alone. scholasticahq.comresearchgate.net
Research on structurally related acetamide (B32628) and phenylacetamide derivatives has demonstrated the utility of these predictive models. Quantitative Structure-Activity Relationship (QSAR) studies, a specialized application of machine learning, have been successfully employed to correlate molecular structures with biological activities such as anticonvulsant or antioxidant potential. kg.ac.rsnih.gov These studies typically involve calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.
Table 1: Illustrative Molecular Descriptors for QSAR Modeling
| Descriptor Class | Specific Descriptor Example | Information Encoded | Potential Relevance for this compound |
|---|---|---|---|
| Topological | Wiener Index | Molecular branching and size | Steric hindrance and interaction potential |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability | Reactivity in chemical and biological processes |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophilicity | Membrane permeability and bioavailability |
In a typical workflow, these descriptors serve as the input for machine learning algorithms, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or more advanced models like Message Passing Neural Networks (MPNNs). research.googlekg.ac.rs For instance, a QSAR study on anticonvulsant acetamide derivatives revealed that a combination of 2D and 3D descriptors produced a model with high predictive quality, indicating the importance of both the topology and the spatial arrangement of the molecule. kg.ac.rs
The performance of these predictive models is rigorously evaluated using statistical metrics. A well-constructed model will exhibit a high correlation coefficient (R²) between the predicted and experimental values for the training data and, more importantly, will demonstrate strong predictive power on an external set of validation compounds. kg.ac.rs
Table 2: Hypothetical Performance Metrics for a Predictive ML Model
| Metric | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.8 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation (e.g., leave-one-out). | > 0.6 |
| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). | As low as possible |
For a novel compound like this compound, researchers could develop ML models to predict various properties. This could include its potential biological activities, based on models trained on datasets of compounds with known therapeutic effects. nih.govresearchgate.net Furthermore, AI can predict physicochemical properties such as solubility, melting point, and stability, which are crucial for its potential application in material science or pharmacology. scholasticahq.com The use of deep learning models, which can learn from graph representations of molecules, has shown particular promise in accurately predicting quantum chemical properties, often thousands of times faster than traditional methods like Density Functional Theory (DFT). research.google
By applying these sophisticated in-silico techniques, the chemical behavior of this compound can be extensively profiled before committing to costly and time-consuming synthesis and experimental validation, thereby streamlining the discovery process. chemrxiv.orgxisdxjxsu.asia
Table 3: Mentioned Compounds
| Compound Name |
|---|
Reactivity and Mechanistic Pathways of 2,2 Diphenyl N,n Di Prop 2 En 1 Yl Acetamide
Reactions at the Amide Functional Group
The amide bond in 2,2-diphenyl-N,N-di(prop-2-en-1-yl)acetamide, being tertiary, exhibits characteristic reactivity, particularly in its resistance to certain enzymatic processes and its participation in acid- and base-mediated transformations.
Hydrolytic Stability and Degradation Mechanisms
Amides are generally the least reactive of the carboxylic acid derivatives, a trait attributable to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. chemistrysteps.com Tertiary amides, such as the one in the title compound, lack the N-H bond that can be readily protonated or deprotonated, which further influences their hydrolytic stability compared to primary and secondary amides. masterorganicchemistry.com
The hydrolysis of amides can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer to the nitrogen atom makes the amine a better leaving group, and subsequent collapse of the intermediate yields the carboxylic acid and the corresponding amine. libretexts.org
Base-Promoted Hydrolysis: This reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The departure of the dialkylamine anion, a poor leaving group, is typically the rate-determining step. libretexts.orguregina.ca For tertiary amides specifically, the initial hydroxide association is often the rate-limiting step under high pH conditions (pH > 13). uregina.ca
The stability of the amide bond is crucial in many biological and synthetic polymers. chemistrysteps.com While most enzymes are adept at hydrolyzing secondary amide (peptide) bonds, they often struggle with planar tertiary amides. acs.org This resistance is attributed to the molecular mechanisms of enzymatic catalysis, which often rely on specific orientations for nucleophilic attack and protonation that are hindered in tertiary amides. acs.orgresearchgate.net
Nucleophilic and Electrophilic Reactions at the Carbonyl and Nitrogen Centers
The reactivity of the amide group is centered around the carbonyl carbon and the nitrogen atom.
Carbonyl Carbon: The partial positive charge on the carbonyl carbon makes it an electrophilic center, susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org However, as mentioned, the resonance stabilization in amides diminishes this electrophilicity. Strong nucleophiles or activation of the carbonyl group are often required for reactions to proceed. For instance, highly stable tertiary amides can undergo Knoevenagel-type reactions when the carbonyl group is activated in situ with triflic anhydride (B1165640), allowing for subsequent reaction with carbanions. rsc.org
Nitrogen Atom: The nitrogen atom in an amide is significantly less basic than in an amine due to the delocalization of its lone pair into the carbonyl group. masterorganicchemistry.com Consequently, electrophilic attack at the nitrogen is less favorable. The most basic site in an amide is actually the carbonyl oxygen. masterorganicchemistry.com
Reactivity of the Prop-2-en-1-yl (Allyl) Moieties
The two allyl groups in this compound introduce a rich avenue for chemical transformations, particularly those involving the carbon-carbon double bonds.
Polymerization Reactions (e.g., Radical, Cationic, Anionic)
The diallyl functionality allows the molecule to act as a monomer in polymerization reactions. Diallyl monomers are known to undergo cyclolinear polymerization, which proceeds via an intramolecular-intermolecular chain propagation mechanism, leading to the formation of cyclic repeating units in the polymer backbone. e3s-conferences.org
Radical Polymerization: Free radical polymerization of diallyl compounds is a common method. e3s-conferences.org Initiators like ammonium (B1175870) persulfate are often used. researchgate.net The polymerization of diallyl monomers can be challenging due to degradative chain transfer to the monomer. However, for diallyl salts, this side reaction is often suppressed, allowing for the formation of high molecular weight polymers. e3s-conferences.org The rate of polymerization is typically dependent on both monomer and initiator concentrations. researchgate.net Studies on related diallyl monomers have shown that the polymerization rate increases with both total monomer and initiator content. researchgate.net
Cationic and Anionic Polymerization: While radical polymerization is prevalent, cationic and anionic mechanisms are also possible, though they can be more complex. Cationic polymerization of allyl ethers, for instance, can be initiated by specific salts. acs.org Anionic polymerization of related acrylamides has been achieved in a controlled manner using Lewis pair catalysts, demonstrating tolerance to various conditions. chemrxiv.org The specific applicability of these methods to this compound would depend on the electronic nature of the amide and the steric hindrance around the allyl groups.
| Polymerization Type | Initiator/Catalyst Example | Key Features |
| Radical | Ammonium Persulfate (APS) | Common method, can be affected by chain transfer. e3s-conferences.orgresearchgate.net |
| Cationic | Iodonium or Sulfonium Salts | Applicable to electron-rich alkenes like allyl ethers. acs.org |
| Anionic | Lewis Pairs (e.g., Zn(OTf)2/PPh3) | Can offer controlled polymerization for related monomers. chemrxiv.org |
Addition Reactions Across the Alkene Double Bonds (e.g., Hydrosilylation, Halogenation)
The double bonds of the allyl groups are susceptible to various addition reactions. youtube.com
Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond, typically catalyzed by transition metal complexes, most commonly platinum or rhodium catalysts. researchgate.netnih.gov The hydrosilylation of allyl compounds is an industrially significant process for producing organosilicon compounds. researchgate.netnih.gov The reaction can sometimes be accompanied by side reactions, and achieving high selectivity for the desired addition product is a key challenge. researchgate.netnih.gov
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bonds would proceed via a halonium ion intermediate, leading to the formation of a dihalogenated product. youtube.com
Cycloaddition Reactions (e.g., Diels-Alder)
The allyl groups can act as dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orglibretexts.org
| Reaction Type | Reagents | Product Type |
| Hydrosilylation | H-SiR₃, Transition Metal Catalyst | Organosilane |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkane |
| Diels-Alder | Conjugated Diene | Cyclohexene derivative |
Reactivity of the Diphenyl Substructure
The two phenyl rings attached to the same tetrahedral carbon atom are the most prominent features of the this compound molecule. The reactivity of this diphenylmethyl moiety is characteristic of substituted benzene (B151609) rings, primarily undergoing electrophilic aromatic substitution. Furthermore, should the phenyl rings be functionalized, they could participate in metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com
In the case of this compound, the diphenylmethyl group acts as a substituent on the phenyl rings. The reactivity and regioselectivity of electrophilic substitution are influenced by the electronic properties of this substituent. The alkyl group attached to the benzene ring is generally considered to be an activating group and an ortho, para-director. studymind.co.uk This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the cationic intermediate formed during the substitution. mnstate.edu
Studies on the nitration of diphenylmethane (B89790), a compound with a similar diphenylmethyl core, provide insight into the reactivity of this substructure. The reaction of diphenylmethane with nitric acid in acetic anhydride yields a mixture of nitro-substituted products. The partial rate factors for nitration indicate that the para-position is significantly more reactive than the ortho-position, which is in turn more reactive than the meta-position. This confirms the ortho, para-directing nature of the diphenylmethyl group.
Table 1: Partial Rate Factors for the Nitration of Diphenylmethane
| Position | Partial Rate Factor |
|---|---|
| ortho | 4.4 |
| meta | 1.1 |
Data sourced from studies on the nitration of diphenylmethane.
Common electrophilic aromatic substitution reactions that could be anticipated for this compound include:
Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the phenyl rings, typically using a Lewis acid catalyst.
Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acids.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com
The presence of two phenyl rings offers the possibility of mono- or di-substitution on one or both rings, depending on the reaction conditions.
While the parent this compound does not directly participate in cross-coupling reactions, its derivatives with functionalized phenyl rings (e.g., with halides or triflates) can undergo such transformations. Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wiley-vch.de
Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are prominent examples. umb.edu These reactions typically involve a palladium, nickel, or copper catalyst and the coupling of an organometallic reagent with an organic halide or pseudohalide. wiley-vch.de
For instance, a derivative of this compound bearing a bromo or iodo substituent on one or both of the phenyl rings could undergo a Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, leading to biaryl structures.
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Palladium | C-C |
| Heck | Alkene + Organic halide/triflate | Palladium | C-C |
| Sonogashira | Terminal alkyne + Organic halide/triflate | Palladium/Copper | C-C |
This table provides a general overview of common cross-coupling reactions.
The development of methods for the palladium-catalyzed Suzuki-Miyaura reactions of diarylmethyl esters to synthesize triarylmethanes highlights the feasibility of cross-coupling reactions at the benzylic position of diphenylmethyl compounds. nih.gov This suggests that the diphenylmethyl core is stable under these reaction conditions.
Mechanistic Investigations of Chemical Transformations Involving this compound
The mechanism for electrophilic aromatic substitution on the diphenyl substructure follows a two-step pathway:
Formation of the Arenium Ion: The aromatic π-system attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate (the arenium ion). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com
The ortho, para-directing effect of the diphenylmethyl group can be explained by the resonance stabilization of the arenium ion. When the electrophile attacks at the ortho or para position, one of the resonance structures places the positive charge on the carbon atom directly attached to the substituent. The electron-donating inductive effect of the alkyl group helps to stabilize this positive charge, lowering the activation energy for the formation of the intermediate. libretexts.org
For metal-catalyzed cross-coupling reactions on a functionalized derivative, the general catalytic cycle typically involves three main steps:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the functionalized phenyl ring, forming a higher-valent organometallic complex (e.g., Pd(II)).
Transmetalation: The organic group from the organometallic coupling partner is transferred to the metal center, displacing the halide.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. nih.gov
Computational studies using methods like Hirshfeld charge analysis have been employed to quantify the reactivity and regioselectivity of electrophilic aromatic substitution reactions, confirming that these properties are strongly correlated with the charge distribution on the aromatic ring. nih.gov Similar computational approaches could be applied to this compound to predict its reactivity and elucidate the mechanistic details of its transformations.
Applications of 2,2 Diphenyl N,n Di Prop 2 En 1 Yl Acetamide in Advanced Materials and Synthetic Chemistry
Role as a Monomer in Polymer Science
Homopolymerization Studies and Polymer Characterization
No studies detailing the homopolymerization of 2,2-diphenyl-N,N-di(prop-2-en-1-yl)acetamide, including reaction conditions, initiator systems, or the characterization of the resulting homopolymer (e.g., molecular weight, thermal properties, spectroscopic analysis), were found.
Copolymerization with Other Vinyl Monomers for Tunable Properties
There is no available research on the copolymerization of this compound with other vinyl monomers. Consequently, information regarding reactivity ratios, copolymer composition, and the influence of incorporating this monomer on the properties of the resulting copolymers is not available.
Cross-linking Agent in Polymer Network Formation
The potential of this compound to act as a cross-linking agent, owing to its two allyl groups, is theoretically plausible. However, no published studies have investigated its use in the formation of polymer networks, and therefore, no data on cross-linking efficiency, network properties, or specific applications exist.
Potential as a Ligand in Coordination Chemistry and Catalysis
Complexation Behavior with Transition Metals
There is a lack of information regarding the synthesis and characterization of coordination complexes involving this compound as a ligand. The coordination modes of the amide oxygen and the nitrogen atom, as well as the potential involvement of the allyl groups in metal binding, have not been explored.
Application in Metal-Catalyzed Organic Transformations
Given the absence of studies on its coordination complexes, there are no reports on the application of any such complexes in metal-catalyzed organic transformations. The potential for this compound to act as a ligand in catalytic processes remains an unexplored area of research.
Utility as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
There is no available information on the use of this compound as a building block or intermediate in the synthesis of more complex molecules.
Exploration in Novel Material Architectures (e.g., Responsive Polymers, Gels)
No studies have been found that describe the incorporation of this compound into responsive polymers, hydrogels, or other novel material architectures.
Derivatives and Analogues of 2,2 Diphenyl N,n Di Prop 2 En 1 Yl Acetamide
Synthesis and Characterization of Structural Variants
The synthesis of structural variants of 2,2-diphenyl-N,N-di(prop-2-en-1-yl)acetamide is rooted in established organic chemistry methodologies. The parent compound can be synthesized through the reaction of diphenylacetyl chloride with diallylamine (B93489). From this core structure, derivatives can be accessed by modifying the starting materials or by post-synthesis functionalization.
The nature of the substituents on the amide nitrogen atom significantly influences the steric and electronic environment of the molecule. Variants can be synthesized by replacing the diallyl groups with other functionalities.
Mono-allylation and Alkyl/Aryl Replacements: The synthesis of N-substituted 2,2-diphenylacetamides is typically achieved by the condensation of diphenylacetic acid or its activated form (like diphenylacetyl chloride) with a primary or secondary amine. To obtain a mono-allyl derivative, diphenylacetyl chloride would be reacted with monoallylamine. Similarly, replacing allylamine (B125299) with other primary or secondary amines allows for the introduction of a wide variety of alkyl and aryl substituents. For instance, reacting diphenylacetic acid with aniline (B41778) would yield N-phenyl-2,2-diphenylacetamide, while using dibenzylamine (B1670424) would produce N,N-dibenzyl-2,2-diphenylacetamide. The general alkylation of N-substituted phenylacetamides can also be performed under basic conditions using various alkylating agents. researchgate.net
A representative synthesis for an N-aryl substituted analogue, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, involves dissolving diphenylacetic acid and 2-aminothiazole (B372263) in a solvent like dichloromethane, followed by coupling using a reagent such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) in the presence of a base. nih.gov This approach is broadly applicable for creating a library of N-aryl derivatives.
Table 1: Examples of N-Substituent Modifications
| Derivative Name | N-Substituents | Synthetic Precursors |
| 2,2-diphenyl-N-(prop-2-en-1-yl)acetamide | Mono-allyl, -H | Diphenylacetyl chloride + Allylamine |
| N-methyl-2,2-diphenylacetamide | Methyl, -H | Diphenylacetyl chloride + Methylamine |
| N,N-diethyl-2,2-diphenylacetamide | Diethyl | Diphenylacetyl chloride + Diethylamine |
| N-phenyl-2,2-diphenylacetamide | Phenyl, -H | Diphenylacetyl chloride + Aniline |
| 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide | Thiazol-2-yl, -H | Diphenylacetic acid + 2-Aminothiazole + EDC |
The two phenyl rings on the α-carbon represent a large, modifiable scaffold. These rings can undergo electrophilic aromatic substitution reactions to introduce a variety of functional groups, thereby altering the electronic properties and intermolecular interactions of the molecule.
Functionalization Reactions: Standard protocols for nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts acylation/alkylation can be employed. The substitution pattern (ortho, meta, para) would be directed by the existing diphenylmethyl group and any substituents already present. For more targeted modifications, modern cross-coupling reactions are highly effective. For example, if a bromo-derivative is synthesized, Suzuki-Miyaura cross-coupling can be used to introduce new aryl or heteroaryl groups, extending the π-system of the molecule. researchgate.net This strategy provides a powerful tool for creating complex derivatives with tailored electronic and photophysical properties.
The amide bond itself can be replaced with isosteric groups, most commonly a thioamide. This substitution dramatically alters the chemical character of the linkage, including its bond lengths, hydrogen bonding capability, and reactivity.
Synthesis of Thioamides: The conversion of an amide to a thioamide is a well-established transformation. The most common method involves treating the parent amide, this compound, with a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are the most frequently used reagents for this purpose. The reaction is typically carried out by heating the amide with the thionating agent in an anhydrous, non-protic solvent such as toluene (B28343) or tetrahydrofuran. The resulting 2,2-diphenyl-N,N-di(prop-2-en-1-yl)ethanethioamide would feature a C=S bond in place of the C=O bond.
Comparative Studies of Reactivity Profiles Among Derivatives
Modifying the structure of this compound at its different domains leads to derivatives with distinct reactivity profiles.
N-Substituents: The reactivity of the allyl groups is a key feature. These groups are susceptible to addition reactions and can participate in radical or metal-catalyzed polymerization and cross-linking. Replacing one or both allyl groups with saturated alkyl groups removes this functionality. Substitution with aryl groups would influence the conformation and electronic properties of the amide bond through resonance effects.
Amide vs. Thioamide Linkage: A thioamide is significantly different from an amide. The sulfur atom is a better hydrogen bond acceptor in some contexts but is generally softer and more nucleophilic than the amide oxygen. The C=S bond is weaker and more polarizable than the C=O bond, making the thiocarbonyl carbon more electrophilic and susceptible to attack by nucleophiles. This enhanced reactivity can be exploited for further synthetic transformations.
Structure-Function Relationships in Designed Materials (excluding biological activity)
The derivatives of this compound can be viewed as building blocks for functional materials, where their structure directly dictates the properties of the resulting material.
The most prominent feature for materials design is the pair of terminal allyl groups. This N,N-diallyl functionality makes the parent molecule a classic cross-linking agent or monomer for polymerization.
Polymer Synthesis: The molecule can undergo polymerization via its allyl groups to form cross-linked polymer networks. The bulky diphenyl groups would be incorporated into the polymer structure, likely increasing the polymer's glass transition temperature (Tg) and thermal stability due to restricted chain motion.
Tuning Material Properties: By systematically altering the molecule's structure, the properties of the resulting polymers can be tuned.
Derivatization of the diphenyl moiety could be used to modify the refractive index of the polymer. Introducing halogen atoms (e.g., bromine) would be expected to increase the refractive index, while incorporating bulky, non-polar groups could lower it.
Replacing the amide with a thioamide would introduce sulfur into the polymer network. This could enhance affinity for heavy metals or alter the material's optical properties, potentially shifting its absorption spectrum.
Modifications to N-substituents control the cross-linking density. A mono-allyl derivative, for example, could be co-polymerized with the diallyl version to reduce the cross-link density, thereby increasing the flexibility and lowering the Tg of the final material.
Table 2: Projected Structure-Function Relationships in Derived Polymers
| Structural Modification | Anticipated Effect on Polymer Properties |
| Parent N,N-diallyl compound | Forms a rigid, cross-linked network; likely high Tg and thermal stability. |
| Introduction of -Br on diphenyl rings | Increased refractive index, higher density. |
| Introduction of bulky alkyl groups on diphenyl rings | Potentially increased solubility of the monomer, decreased packing efficiency in the polymer. |
| Replacement of amide with thioamide | Altered optical properties (color), potential for metal ion binding. |
| Use of mono-allyl derivative as a co-monomer | Reduced cross-link density, leading to a more flexible material with a lower Tg. |
Future Directions and Emerging Research Avenues for 2,2 Diphenyl N,n Di Prop 2 En 1 Yl Acetamide
Exploration of Unconventional Synthetic Methodologies
The traditional synthesis of acetamides often involves the coupling of an acid chloride with an amine. For 2,2-diphenyl-N,N-di(prop-2-en-1-yl)acetamide, this would likely involve reacting 2,2-diphenylacetyl chloride with N,N-di(prop-2-en-1-yl)amine. Future research could explore more innovative and efficient synthetic routes.
Potential Unconventional Approaches:
| Methodology | Description | Potential Advantages |
| C-H Activation | Direct coupling of diphenylmethane (B89790) with a suitable nitrogen source containing the diallyl group. | Increased atom economy, reduced number of synthetic steps. |
| Photoredox Catalysis | Utilizing visible light to catalyze the formation of the amide bond under mild conditions. | Environmentally friendly, high functional group tolerance. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved reaction control, enhanced safety, and scalability. |
These methodologies could offer significant improvements over classical approaches by minimizing waste, reducing reaction times, and enabling more precise control over the reaction process.
Novel Applications in Frontier Areas of Materials Science
The unique molecular structure of this compound, featuring two phenyl groups and two allyl groups, suggests potential for novel applications in materials science. The allyl functional groups are particularly interesting as they can participate in polymerization reactions.
Potential Material Science Applications:
| Area | Potential Role of the Compound |
| Polymer Chemistry | As a monomer or cross-linking agent in the synthesis of novel polymers. The diphenylmethyl group could impart thermal stability and specific optical properties. |
| Organic Electronics | As a building block for organic semiconductors or light-emitting materials, leveraging the electronic properties of the aromatic rings. |
| Functional Coatings | Incorporation into coatings to enhance properties such as hydrophobicity, scratch resistance, or refractive index. |
Research in these areas would involve synthesizing polymers from this compound and characterizing their mechanical, thermal, and electronic properties to assess their suitability for various advanced applications.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize the synthesis of this compound and to study its potential reactions, advanced in situ spectroscopic techniques are invaluable. These methods allow for real-time monitoring of reaction kinetics and mechanism without the need for sample extraction.
Applicable In Situ Techniques:
| Technique | Information Gained |
| ReactIR (Infrared Spectroscopy) | Tracks the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. |
| Process NMR (Nuclear Magnetic Resonance) | Provides detailed structural information about species in the reaction mixture, enabling the identification of intermediates and byproducts. |
| Raman Spectroscopy | Complements IR spectroscopy and is particularly useful for monitoring reactions in aqueous media or with highly symmetric molecules. |
Employing these techniques would provide a deeper understanding of the reaction pathways, helping to identify optimal conditions and improve yield and purity.
Development of Sustainable and Atom-Economical Synthetic Pathways
In line with the principles of green chemistry, future research should focus on developing sustainable and atom-economical synthetic routes to this compound. rsc.org Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org
Strategies for Sustainable Synthesis:
| Strategy | Implementation |
| Catalytic Approaches | Using catalytic amounts of reagents instead of stoichiometric ones to minimize waste. rsc.org |
| Solvent Minimization | Conducting reactions in solvent-free conditions or using environmentally benign solvents like water or supercritical CO2. |
| Renewable Feedstocks | Exploring the possibility of deriving starting materials from renewable sources. |
The development of such pathways would not only be environmentally beneficial but could also lead to more cost-effective production methods.
Integration with Artificial Intelligence and High-Throughput Experimentation for Accelerated Discovery
The combination of artificial intelligence (AI) and high-throughput experimentation (HTE) has the potential to dramatically accelerate the discovery and optimization of new reactions and materials. rsc.orgrsc.org This approach involves using automated robotic systems to perform a large number of experiments in parallel, with AI algorithms analyzing the data to predict optimal conditions and identify promising new compounds. researchgate.net
Synergy of AI and HTE:
| Component | Role |
| High-Throughput Experimentation (HTE) | Rapidly screens a wide range of reaction conditions (catalysts, solvents, temperatures) to generate large datasets. rsc.orgrsc.org |
| Artificial Intelligence (AI) | Develops predictive models from HTE data to guide subsequent experiments and identify optimal synthetic routes or material compositions. rsc.orgrsc.org |
By integrating these technologies, researchers could efficiently explore the vast chemical space around this compound, leading to the rapid discovery of novel synthetic methods and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
